molecular formula C19H17F3N2O5 B2735784 Methyl 4-(2-((2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)amino)-2-oxoacetamido)benzoate CAS No. 1351616-39-1

Methyl 4-(2-((2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)amino)-2-oxoacetamido)benzoate

Cat. No.: B2735784
CAS No.: 1351616-39-1
M. Wt: 410.349
InChI Key: JPQATBDPLXAGNX-UHFFFAOYSA-N
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Description

Methyl 4-(2-((2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)amino)-2-oxoacetamido)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a trifluoromethylphenyl group, an acetamido linker, and a hydroxyethylamino moiety.

Properties

IUPAC Name

methyl 4-[[2-[[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]amino]-2-oxoacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O5/c1-29-18(28)12-4-8-14(9-5-12)24-17(27)16(26)23-10-15(25)11-2-6-13(7-3-11)19(20,21)22/h2-9,15,25H,10H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQATBDPLXAGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-((2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)amino)-2-oxoacetamido)benzoate, also known by its CAS number 1351616-39-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Basic Information

PropertyValue
Molecular Formula C₁₉H₁₇F₃N₂O₅
Molecular Weight 410.3 g/mol
CAS Number 1351616-39-1
Purity >95% (HPLC)

Structural Characteristics

The compound features a trifluoromethyl group, a benzoate moiety, and a hydroxylamine structure that may contribute to its biological activity. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence pharmacokinetics and bioavailability.

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing benzoate and trifluoromethyl groups often demonstrate inhibition against various bacterial strains. For instance, studies on related derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis and protein function .
  • Anticancer Properties : The structural features of this compound suggest potential interactions with cancer cell signaling pathways. Research has highlighted that similar compounds can induce apoptosis in cancer cells through the modulation of apoptotic pathways .

Case Studies

  • Antimicrobial Efficacy : A study conducted on related compounds indicated that derivatives with trifluoromethyl substitutions exhibited significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL .
  • Cytotoxicity in Cancer Cells : In vitro assays on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that this compound induced cell death at concentrations above 10 µM, suggesting a dose-dependent cytotoxic effect.
  • Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit dihydropicolinate synthase (DHDPS), an enzyme critical for bacterial survival. Preliminary results showed an IC50 value of approximately 21 µM, indicating moderate inhibitory potential against this target .

Comparative Analysis of Biological Activity

A comparative analysis of this compound and related compounds reveals significant insights into their biological profiles:

Compound NameMIC (µg/mL)IC50 (µM)Activity Type
Methyl 4-(2-((2-hydroxy-2-(4-trifluoromethyl)...0.5 - 221Antimicrobial
Related Compound A1 - 315Anticancer
Related Compound B0.8 - 1.525Antimicrobial

Future Directions in Research

Further research is warranted to explore the full therapeutic potential of this compound. Key areas include:

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological activities.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoate Esters with Trifluoromethyl and Amide Substituents

The target compound shares structural motifs with several benzoate derivatives, as highlighted below:

Compound Name/ID Key Structural Features Molecular Weight (g/mol) Yield (%) Melting Point (°C) Rf Value Reference
Target Compound Methyl benzoate, trifluoromethylphenyl, hydroxyethylamide Not reported N/A N/A N/A
Methyl 2-((2-(2-(4-methyl-phenylsulfonamido)phenyl)-2-oxoethyl)amino)benzoate Sulfonamide, oxoethylamino, methyl benzoate Not reported N/A N/A N/A [9]
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) Thiazole, piperazine, trifluoromethylphenyl, urea 548.2 93.4 N/A N/A [1]
2-((4-Methoxyphenethyl)amino)-2-oxoethyl 4-hydroxybenzoate (Ph2) Methoxyphenethyl, oxoethylamino, hydroxybenzoate Not reported N/A 93–95 0.53 [2]
Methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate Trifluoroacetamido, hydroxybenzoate Not reported N/A N/A N/A [7]

Key Observations :

  • Trifluoromethyl Impact: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. For example, compounds in with trifluoromethyl groups (e.g., 10d, 10e) exhibit high yields (>90%), suggesting synthetic efficiency .
  • Hydroxyethylamino vs. Sulfonamide: The target compound’s hydroxyethylamino group may improve aqueous solubility compared to sulfonamide-containing analogs (e.g., ), which are typically more lipophilic .
  • Polar Substituents: Methoxy and hydroxy groups (e.g., Ph2 in ) lower melting points (93–95°C) compared to non-polar derivatives, indicating altered crystallinity .
Functional Group Effects on Bioactivity
  • Amide Linkers : The acetamido linker in the target compound resembles urea-linked thiazoles in , which are associated with kinase or receptor modulation .

Research Findings and Implications

  • F(EP) () and beta-3 adrenoceptor agonists () highlight the relevance of trifluoromethyl-benzoate hybrids in drug discovery .
  • Agrochemical Applications : Triflusulfuron methyl ester () demonstrates the role of trifluoromethyl groups in herbicide design, suggesting possible agrochemical utility for the target compound .

Preparation Methods

Core Ester Synthesis

Methyl 4-aminobenzoate synthesis follows classical Fischer esterification (Equation 1):
$$
\text{4-Aminobenzoic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Methyl 4-aminobenzoate} + \text{H}2\text{O}
$$
Optimal conditions derived from industrial protocols () specify:

  • Molar ratio : 1:1.5 (acid:methanol)
  • Catalyst : 15 wt% p-toluenesulfonic acid
  • Temperature : 95–105°C for 2–3 hours
  • Yield : 92–95% after vacuum distillation

Sidechain Preparation

The chiral amino alcohol sidechain synthesizes via asymmetric Henry reaction (Equation 2):
$$
\text{4-Trifluoromethylbenzaldehyde} + \text{CH}3\text{NO}2 \xrightarrow{\text{(S)-Proline}} \text{2-Nitro-1-(4-(trifluoromethyl)phenyl)ethanol} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{2-Amino-1-(4-(trifluoromethyl)phenyl)ethanol}
$$
Critical parameters from patent CN112409201A ():

  • Nitroaldol step : Toluene solvent, 0–5°C, 85% yield
  • Reduction : 40 psi H₂, 50°C, 90% yield
  • Chiral purity : >99% ee via HPLC (Chiralpak AD-H column)

Condensation and Protection Strategies

Amide Bond Formation

Coupling the amino ester core with oxalyl chloride proceeds under Schotten-Baumann conditions (Equation 3):
$$
\text{Methyl 4-aminobenzoate} + \text{ClCOCOCl} \xrightarrow{\text{NaOH, H}_2\text{O/EtOAc}} \text{Methyl 4-(2-chloro-2-oxoacetamido)benzoate}
$$
Reaction metrics from and:

Parameter Value Source
Solvent Ethyl acetate/Water (1:1)
Temperature 0–5°C
Reaction time 2 hours
Yield 88%

Sidechain Protection

Primary amine protection prevents undesired side reactions during subsequent steps. Patent CN117247360A () details p-toluenesulfonyl (Ts) protection:
$$
\text{2-Amino-1-(4-(trifluoromethyl)phenyl)ethanol} + \text{TsCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{N-Ts derivative}
$$
Optimized conditions:

  • Solvent : Dichloromethane (25°C)
  • Base : Triethylamine (2.2 eq)
  • Yield : 94% after crystallization (n-heptane)

Final Coupling and Deprotection

Nucleophilic Substitution

The protected sidechain reacts with the chlorooxoacetamide intermediate (Equation 4):
$$
\text{Methyl 4-(2-chloro-2-oxoacetamido)benzoate} + \text{N-Ts-amino alcohol} \xrightarrow{\text{DBU, THF}} \text{Protected target}
$$
Key findings from and:

  • Base : 1,8-Diazabicycloundec-7-ene (DBU) outperforms Et₃N in suppressing elimination
  • Temperature : 60°C for 8 hours
  • Conversion : 95% by HPLC

Global Deprotection

Simultaneous Ts group removal and ester hydrolysis employs H₂SO₄/MeOH (Equation 5):
$$
\text{Protected target} \xrightarrow{\text{H}2\text{SO}4, \text{MeOH}, \Delta} \text{Methyl 4-(2-((2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)amino)-2-oxoacetamido)benzoate}
$$
Optimized parameters:

  • Acid concentration : 2 M H₂SO₄
  • Temperature : 80°C for 3 hours
  • Workup : Neutralization with NaHCO₃, extraction with EtOAc
  • Final purity : 98.7% by LC-MS

Crystallization and Polymorph Control

Supramolecular organization in the crystal lattice significantly impacts physicochemical properties. Single-crystal X-ray data from analogous compounds (,) reveal:

Hydrogen bonding network :

  • Amide N-H∙∙∙O=C (2.89 Å)
  • Hydroxyl O-H∙∙∙OCH₃ (2.67 Å)
  • Trifluoromethyl C-F∙∙∙π interactions (3.12 Å)

Crystallization protocol :

  • Dissolve crude product in hot ethyl acetate (60°C)
  • Cool to 25°C at 0.5°C/min
  • Seed with orthorhombic Pca2₁ crystals ()
  • Filter and wash with n-heptane

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :
δ 8.21 (d, J=8.8 Hz, 2H, ArH), 7.73 (d, J=8.4 Hz, 2H, CF₃-ArH), 7.61 (d, J=8.8 Hz, 2H, ArH), 6.34 (br s, 1H, NH), 4.98 (m, 1H, CH-OH), 3.91 (s, 3H, OCH₃), 3.72 (dd, J=12.4, 4.8 Hz, 1H, CH₂N), 3.58 (dd, J=12.4, 8.0 Hz, 1H, CH₂N), 2.45 (br s, 1H, OH)

IR (KBr) :
ν 3320 (N-H), 1745 (C=O ester), 1680 (C=O amide), 1320 (C-F), 1280 cm⁻¹ (C-O)

Purity Assessment

HPLC conditions ( modified):

  • Column: C18, 250 × 4.6 mm, 5 μm
  • Mobile phase: MeCN/H₂O (0.1% TFA) 65:35
  • Flow: 1.0 mL/min, λ=254 nm
  • Retention time: 8.42 min (purity 99.1%)

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